![molecular formula C18H15ClN2OS B2647877 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034435-50-0](/img/structure/B2647877.png)
2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide
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Overview
Description
Scientific Research Applications
Oxidation Reactivity and Synthetic Routes
Compounds structurally related to 2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide have been synthesized and studied for their oxidation reactivity. For example, synthetic routes to 2-(pyridin-2-yl)-N,N-diphenylacetamide and its derivatives demonstrate varied oxidation products based on different oxidants and conditions. Such studies provide insights into the reactivity channels that could be explored for chemical synthesis and modification of related compounds (Pailloux et al., 2007).
Corrosion Inhibition
Derivatives of acetamide compounds have shown potential as corrosion inhibitors, a property that could extend to related structures. For instance, 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives were synthesized and tested for their corrosion prevention efficiencies in different media. This research underscores the potential application of such compounds in protecting metals against corrosion, which could have implications for the durability of metal components in various industrial applications (Yıldırım & Çetin, 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency
Some bioactive benzothiazolinone acetamide analogs have been synthesized and analyzed for their ligand-protein interactions, vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light-harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. This research area highlights the diverse applications of acetamide derivatives in both biological systems and renewable energy technologies (Mary et al., 2020).
Structural Studies and Molecular Interactions
Structural analyses of C,N-disubstituted acetamides, including their hydrogen bonding and molecular interactions, provide foundational knowledge for understanding the chemical behavior and potential applications of these compounds. For example, studies involving crystal structures of 2-(4-chlorophenyl)-N-substituted acetamides offer insights into the supramolecular assembly of these molecules, which could inform their use in materials science and molecular engineering (Narayana et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)11-18(22)21-12-13-7-8-20-16(10-13)17-6-3-9-23-17/h1-10H,11-12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEOTUHSNJFMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide |
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